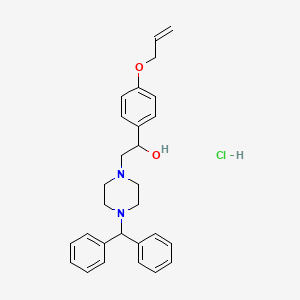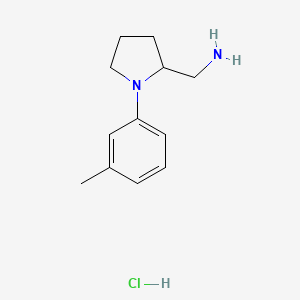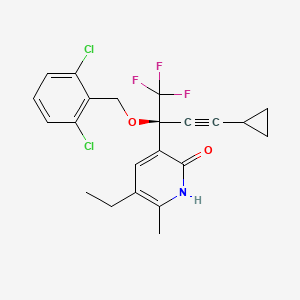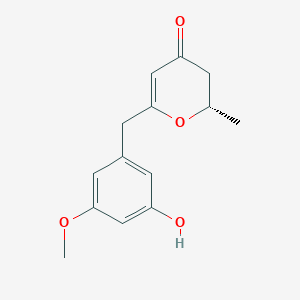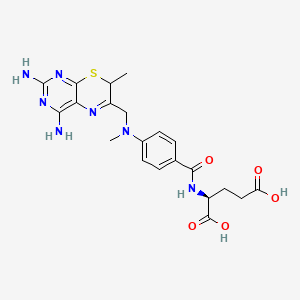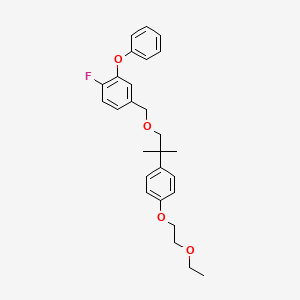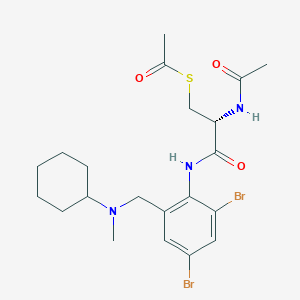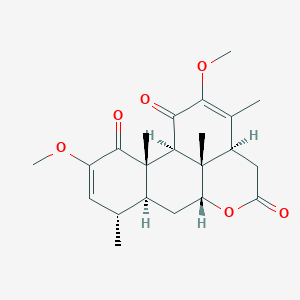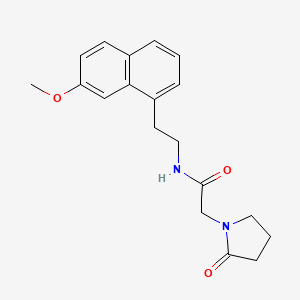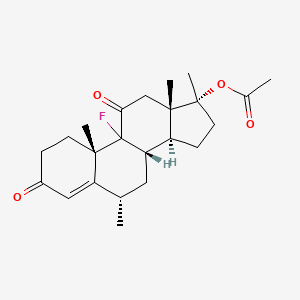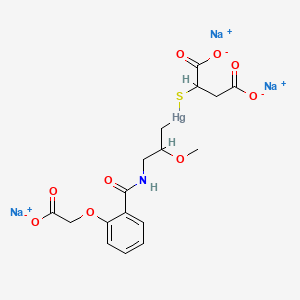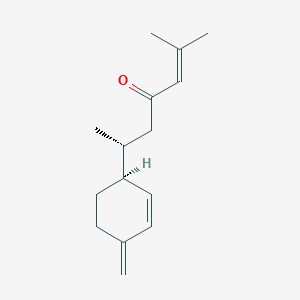
(-)-beta-Turmerone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-beta-Turmerone is a bioactive compound found in turmeric (Curcuma longa). It is one of the major constituents of turmeric essential oil and is known for its potential therapeutic properties. This compound has attracted significant attention due to its anti-inflammatory, antioxidant, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-beta-Turmerone can be achieved through various methods. One common approach involves the extraction of turmeric essential oil followed by chromatographic separation to isolate this compound. Another method includes the chemical synthesis starting from ar-turmerone, which involves a series of reactions such as hydrogenation and isomerization under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of turmeric essential oil using steam distillation. The essential oil is then subjected to fractional distillation and chromatographic techniques to purify this compound. This method ensures a high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(-)-beta-Turmerone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form turmerone oxide.
Reduction: Reduction reactions can convert this compound to dihydroturmerone.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Turmerone oxide
Reduction: Dihydroturmerone
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
(-)-beta-Turmerone has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and neuroprotective effects.
Industry: this compound is used in the formulation of health supplements and cosmetic products due to its therapeutic properties.
Mechanism of Action
The mechanism of action of (-)-beta-Turmerone involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and PI3K/Akt.
Comparison with Similar Compounds
Similar Compounds
- Ar-turmerone
- Alpha-turmerone
- Dihydroturmerone
Uniqueness
(-)-beta-Turmerone is unique due to its specific stereochemistry, which contributes to its distinct biological activities. Compared to other turmerones, this compound has shown superior anti-inflammatory and anticancer properties, making it a valuable compound for therapeutic applications.
Properties
CAS No. |
103615-99-2 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(6R)-2-methyl-6-[(1S)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14+/m1/s1 |
InChI Key |
JIJQKFPGBBEJNF-KGLIPLIRSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C=C(C)C)[C@@H]1CCC(=C)C=C1 |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




